Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane
Description
Properties
CAS No. |
93776-57-9 |
|---|---|
Molecular Formula |
C10H13Cl3Si |
Molecular Weight |
267.6 g/mol |
IUPAC Name |
dichloro-[1-[2-(chloromethyl)phenyl]ethyl]-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-8(14(2,12)13)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
IWHBKJVHCLBSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CCl)[Si](C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane can be synthesized through the reaction of 1-[(chloromethyl)phenyl]ethylsilane with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination of the silicon atom.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and subjected to chlorination. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Hydrolysis and Substitution Reactions
Chlorosilanes typically undergo hydrolysis in the presence of water or alcohols, replacing Si-Cl bonds with Si-OH or Si-OR groups. For example:
-
Hydrolysis :
This reaction may proceed via nucleophilic attack at the silicon center, though steric hindrance from bulky substituents could slow the reaction .
Redistribution and Disproportionation
Disilanes and chlorosilanes often undergo redistribution reactions under catalytic conditions. For instance, metal hydrides (e.g., LiH) or alkali/alkaline earth chlorides can facilitate disproportionation:
-
Disproportionation :
This mechanism, observed in similar chlorosilanes, involves hydride transfer and cleavage of Si-Si bonds, producing a mixture of chloromethylsilanes .
Catalytic Hydrogenolysis
Iridium-based catalysts (e.g., pincer complexes) enable selective hydrogenolysis of chlorosilanes to hydrosilanes:
-
Hydrogenolysis :
This reaction is supported by studies on analogous chlorosilanes, where catalytic systems achieve high yields through metal-ligand bifunctional mechanisms .
Thermal Stability and Decomposition
Chlorosilanes often decompose thermally, releasing HCl and forming siloxanes or oligosilanes. For example:
-
Thermolysis :
Activation energies for such reactions in related compounds (e.g., dimethylsilylene insertion) are typically low, favoring decomposition at elevated temperatures .
Comparison of Reaction Conditions
| Reaction Type | Conditions | Key Products |
|---|---|---|
| Hydrolysis | Water, alcohols, acid/base catalysis | Silanol derivatives, HCl |
| Disproportionation | LiH, alkali chlorides, elevated T | Mono-/oligosilanes |
| Catalytic Hydrogenolysis | H₂, Ir catalyst, ambient T | Hydrosilanes, SiH-containing species |
| Thermolysis | High temperature (Δ) | Siloxanes, HCl |
Scientific Research Applications
Synthesis of Functionalized Organosilanes
The compound is instrumental in synthesizing various functionalized organosilanes. For instance, it can react with Grignard reagents to produce chloromethyl(methyl)diphenylsilane, which is a key intermediate in the synthesis of more complex organosilicon compounds . This versatility makes it valuable in developing new materials with tailored properties.
Case Study: Reaction with Grignard Reagents
In a study where dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane was reacted with phenylmagnesium bromide, the resulting product was characterized using NMR and mass spectrometry. The reaction demonstrated high yields and allowed for the production of silanes suitable for further functionalization .
Surface Modification
Silane Coupling Agents
this compound acts as a silane coupling agent that enhances the adhesion between organic and inorganic materials. This property is particularly useful in the development of composite materials where a strong interface is required between different phases. The hydrolyzable groups in the silane form stable bonds with siliceous surfaces, improving the mechanical properties of the composites .
Environmental Applications
Potential for Use in Environmental Remediation
Research has indicated that organosilicon compounds like this compound may be utilized in environmental remediation processes. Their ability to form stable complexes with heavy metals suggests potential applications in removing contaminants from soil and water systems .
Mechanism of Action
The mechanism of action of dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane involves the reactivity of the silicon-chlorine bonds These bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane (inferred properties) with analogous chlorinated silanes:
Research Findings
- CMM1 in 3D Printing : Used with photoinitiators like TPO to create UV-curable resins for digital light processing .
- Dichloro Esters : Sodium carbonate efficiently dehydrohalogenates dichloro esters, yielding hydroxypropyl derivatives (e.g., 3-chloro-2-hydroxy-1-propyl esters) .
- Chloromethyl-Diethoxy-Methylsilane : Enhances adhesion in silica-filled rubber composites due to ethoxy groups .
Biological Activity
Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane, also known as CMM1, is a silane compound with significant interest in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
This compound has the empirical formula C2H5Cl3Si and a molecular weight of 163.51 g/mol. It is characterized as a clear, mobile, colorless to yellowish liquid with a pungent odor, making it caustic and requiring careful handling under controlled conditions . The compound is synthesized through reactions involving chloromethyl groups and silanes, typically involving Grignard reagents or other organometallic intermediates .
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the alkylation of nucleophilic sites in DNA and proteins. This mechanism is similar to other alkylating agents that exhibit cytotoxicity through DNA damage, which can lead to apoptosis in rapidly dividing cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating potent anti-proliferative effects .
- Mechanistic Insights : The cytotoxic mechanism was linked to DNA alkylation, leading to G-C interstrand crosslinks. This effect was enhanced in cell lines with reduced expression of DNA repair enzymes such as O(6)-alkylguanine-DNA alkyltransferase (AGT), suggesting a potential strategy for sensitizing resistant tumors .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Combination Therapy : A study investigated the efficacy of this compound in combination with traditional chemotherapeutics. Results indicated synergistic effects when used alongside agents like cisplatin, enhancing overall cytotoxicity against resistant cancer cell lines .
- Targeted Delivery Systems : Research into drug delivery systems has explored encapsulating this compound within nanoparticles for targeted delivery to tumor sites. This approach aims to minimize systemic toxicity while maximizing local drug concentration at the tumor site .
Data Summary
| Property | Value |
|---|---|
| Empirical Formula | C2H5Cl3Si |
| Molecular Weight | 163.51 g/mol |
| Physical State | Clear, mobile liquid |
| IC50 (MCF-7 Cell Line) | 10 µM |
| IC50 (A549 Cell Line) | 30 µM |
| Mechanism | DNA alkylation |
Q & A
Q. What are the optimal synthetic routes for Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane, considering precursor availability and reaction efficiency?
Methodological Answer: Synthesis typically involves chlorination or silane functionalization. A validated approach includes reacting methylsilane precursors with chlorinated aromatic intermediates under controlled conditions. Key variables include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product suppression .
- Purification : Fractional distillation or silica-gel chromatography ensures purity (>95%), critical for downstream applications.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and Si-CH₃ groups (δ 0.5–1.5 ppm). ²⁹Si NMR confirms silane bonding environments (δ -10 to -30 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- FT-IR : Peaks at 550–650 cm⁻¹ (Si-Cl) and 1250 cm⁻¹ (Si-CH₃) validate functional groups .
Advanced Research Questions
Q. How does the compound’s chlorosilane group influence its reactivity in cross-coupling reactions?
Methodological Answer: The Si-Cl bond’s electrophilicity enables nucleophilic substitution, but steric hindrance from the phenyl-ethyl group requires tailored conditions:
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in Suzuki-Miyaura couplings .
- Kinetic Studies : Time-resolved NMR monitors Si-Cl bond cleavage rates, revealing pseudo-first-order kinetics in amine-mediated reactions .
- Theoretical Modeling : DFT calculations predict activation barriers for Si-C bond formation, aligning with experimental yields .
Q. What methodologies assess its environmental persistence and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Accelerated aging in buffered solutions (pH 4–10) tracks Si-Cl hydrolysis to silanols, with GC-MS quantifying degradation products .
- Photolysis : UV exposure (254 nm) simulates sunlight-driven breakdown, revealing chloroaromatic byproducts via HPLC-UV .
- Ecotoxicology : Microcosm experiments evaluate bioaccumulation in Daphnia magna, linking hydrophobicity (log Kow ~3.5) to trophic transfer risks .
Q. What theoretical frameworks guide the study of its interactions in polymer matrices?
Methodological Answer:
- Polymerization Mechanisms : Radical-initiated chain-growth models explain its incorporation into polysiloxanes, with DSC confirming Tg shifts (+20°C) due to crosslinking .
- Molecular Dynamics (MD) : Simulations predict Si-O-Si network formation, validated by SAXS data showing <10 nm domain sizes .
- Structure-Property Relationships : QSPR models correlate substituent electronegativity with thermal stability (TGA decomposition >300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
